An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline: Chemical Structure, Properties, and Scientific Applications
An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline: Chemical Structure, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxybenzo[h]quinoline is a heterocyclic organic compound of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are provided. Furthermore, this guide explores its potential role in drug development, with a focus on the inhibition of the STAT3 signaling pathway, a critical target in cancer therapy.
Chemical Structure and Identification
10-Hydroxybenzo[h]quinoline is characterized by a fused ring system composed of a benzo group annexed to a quinoline (B57606) moiety, with a hydroxyl group substituted at the 10-position. The presence of the hydroxyl group and the nitrogen atom in the quinoline ring system imparts this molecule with unique chemical and photophysical properties.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | 1H-benzo[h]quinolin-10-one | [1][2][3] |
| CAS Number | 33155-90-7 | [1][3][4] |
| Molecular Formula | C₁₃H₉NO | [1][4] |
| Molecular Weight | 195.22 g/mol | [1][4] |
| Canonical SMILES | C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | [1] |
| InChI Key | ZVFJWYZMQAEBMO-UHFFFAOYSA-N | [1][3][5] |
| Synonyms | Benzo[h]quinolin-10-ol, 10-HBQ, 4-hydroxy-5-azaphenanthrene | [1][6] |
Physicochemical Properties
The physicochemical properties of 10-Hydroxybenzo[h]quinoline are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 103-105 °C | [6][7] |
| Boiling Point (Predicted) | 420.6 ± 18.0 °C | [7] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in acetone, chloroform, and ethyl acetate (B1210297). | [6][7] |
| XLogP3 | 1.8 | [2] |
| Appearance | Yellow solid |
Spectroscopic Properties
Spectroscopic data are essential for the identification and characterization of 10-Hydroxybenzo[h]quinoline.
Table 3: Spectroscopic Data
| Spectroscopic Technique | Data | Reference |
| ¹H NMR | Specific chemical shifts for derivatives have been reported, for example, for 9-Pyrrolidine-10-hydroxybenzo[h]quinoline: δ 15.37 (s, 1H, OH), 8.78 (dd, 1H, H-2), 8.22 (dd, 1H, H-4), 7.77 (d, 1H, H-5), 7.73 (d, 1H, H-8), 7.57 (d, 1H, 6-H), 7.52 (dd, 1H, H-3), 7.39 (d, 1H, 8-H). | [8] |
| ¹³C NMR | Spectral data is available in spectral databases. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for functional groups are expected, including O-H and C=N stretching. | |
| UV-Vis Spectroscopy | Absorption maximum around 364-370 nm in various solvents. | [2][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 195. High-resolution mass spectrometry can confirm the exact mass. | [10] |
Synthesis of 10-Hydroxybenzo[h]quinoline
Several synthetic routes have been developed for the preparation of 10-Hydroxybenzo[h]quinoline and its derivatives. Two prominent methods are the Döbner-von Miller reaction and the modified Sanford reaction.
Döbner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (B1663977) (1 equivalent) and glycerol (B35011) (3 equivalents).
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Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2.5 equivalents) to the mixture while cooling in an ice bath.
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Oxidizing Agent: Add a mild oxidizing agent, such as arsenic acid or nitrobenzene, to the reaction mixture.
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Heating: Heat the mixture to approximately 130-140 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.
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Neutralization: Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol (B145695) to yield 10-Hydroxybenzo[h]quinoline.
Modified Sanford Reaction
A more recent and versatile method involves the palladium-catalyzed oxidative acetoxylation of the benzo[h]quinoline (B1196314) core, followed by hydrolysis.
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Reaction Setup: In a sealed reaction vessel, dissolve the starting benzo[h]quinoline (1 equivalent) in acetonitrile.
-
Reagents: Add palladium(II) acetate (Pd(OAc)₂, catalytic amount) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂, 1.5 equivalents).
-
Heating: Heat the mixture at 150 °C for 16 hours.
-
Hydrolysis: After cooling, the resulting acetate intermediate is hydrolyzed using a base, such as sodium hydroxide, in a mixture of THF and water.
-
Purification: The final product, 10-Hydroxybenzo[h]quinoline, is then purified by column chromatography.[2][6][11]
Biological Activities and Potential Applications
10-Hydroxybenzo[h]quinoline and its derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.
Antioxidant Activity
The phenolic hydroxyl group in 10-Hydroxybenzo[h]quinoline suggests potential antioxidant properties. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare a series of concentrations of 10-Hydroxybenzo[h]quinoline in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound at different concentrations. A control containing only DPPH and methanol should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-inflammatory and Anticancer Potential
Quinoline derivatives have been investigated for their anti-inflammatory and anticancer properties.[12] While direct studies on 10-Hydroxybenzo[h]quinoline are limited, the broader class of quinolines has shown inhibitory effects on key signaling pathways involved in inflammation and cancer, such as the STAT3 pathway.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is a hallmark of many cancers and inflammatory diseases. Several quinoline-based compounds have been identified as inhibitors of this pathway.[1][13]
The proposed mechanism of action involves the inhibition of STAT3 phosphorylation. In the canonical STAT3 pathway, cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. Quinoline derivatives may interfere with this process by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.
Conclusion
10-Hydroxybenzo[h]quinoline is a versatile molecule with a rich chemical profile and significant potential for further research and development. Its accessible synthesis, coupled with its inherent photophysical and potential biological activities, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. Further investigation into its specific interactions with biological targets, such as the STAT3 pathway, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a family of 10-hydroxybenzo[h]quinoline analogues via a modified Sanford reaction and their excited state intramolecular proton transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benthamscience.com [benthamscience.com]
- 5. rsc.org [rsc.org]
- 6. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
